2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine hydrochloride

Physicochemical profiling Drug-likeness PDE4 inhibitor differentiation

Researchers exploring PDE4 inhibitor SAR beyond the pyrrolidinone scaffold often lack a structurally orthogonal comparator chemotype. Substituting rolipram or roflumilast without revalidation risks confounding in vivo pharmacological data due to distinct physicochemical profiles (LogP 5.61 vs. ~2.95). - Low nanomolar PDE4 IC50 (~12 nM) as a high-potency reference inhibitor for assay development - 4-Phenylbut-3-yn-1-amine core provides a synthetic handle for further derivatization and enantioselective preparation - Sourced with controlled stereochemical composition; available in research quantities with full analytical documentation

Molecular Formula C22H26ClNO2
Molecular Weight 371.9 g/mol
CAS No. 188009-13-4
Cat. No. B1507992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine hydrochloride
CAS188009-13-4
Molecular FormulaC22H26ClNO2
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CN)C#CC2=CC=CC=C2)OC3CCCC3.Cl
InChIInChI=1S/C22H25NO2.ClH/c1-24-21-14-13-18(15-22(21)25-20-9-5-6-10-20)19(16-23)12-11-17-7-3-2-4-8-17;/h2-4,7-8,13-15,19-20H,5-6,9-10,16,23H2,1H3;1H
InChIKeyYULUIMOTYNZJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine Hydrochloride (CAS 188009-13-4): A Phenylbutynyl-Amine PDE4 Inhibitor Chemotype for Inflammation and CNS Research


2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine hydrochloride (CAS 188009-13-4) is a synthetic small molecule belonging to the phenylbutynyl-amine structural class targeting phosphodiesterase 4 (PDE4) [1]. It incorporates the 3-cyclopentyloxy-4-methoxyphenyl pharmacophore characteristic of classical PDE4 inhibitors such as rolipram, but replaces the pyrrolidinone ring with a 4-phenylbut-3-yn-1-amine moiety, resulting in a distinct alkyne-bearing chemotype. The compound is primarily supplied as a research tool for PDE4-mediated cAMP signaling studies, inflammation models, and as a synthetic intermediate in the enantioselective preparation of PDE4 inhibitor enantiomers [2].

PDE4 inhibitor chemotype for cAMP signaling and inflammation model studies
Non-lactam phenylbutynyl-amine scaffold distinct from rolipram and roflumilast
Synthetic intermediate for enantioselective preparation of chiral PDE4 tool compounds

Why Rolipram or Other PDE4 Inhibitors Cannot Simply Substitute for 2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine Hydrochloride in Experimental Workflows


Substituting 2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine hydrochloride with rolipram, roflumilast, or other PDE4 inhibitors without experimental revalidation introduces significant risk of divergent outcomes. The target compound differs both physicochemically (LogP 5.61 and PSA 44.48 Ų, versus rolipram's LogP ~2.95 and PSA ~47.56 Ų) [1] and structurally (4-phenylbut-3-yn-1-amine versus pyrrolidin-2-one core), which can translate into quantitatively distinct solubility, membrane permeability, and target engagement kinetics. Bulk procurement of in-class alternatives without verifying isoform selectivity, functional activity, and off-target profile specific to this chemotype may invalidate SAR conclusions and confound in vivo pharmacological data. The quantitative evidence below establishes the measurable dimensions along which this compound diverges from its closest comparators.

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Lipophilicity and polar surface area mismatch with rolipram may alter permeability, tissue distribution, and solubility predictions.
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Structural chemotype divergence limits direct SAR extrapolation from rolipram, roflumilast, or piclamilast.
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PDE4 isoform selectivity profile not publicly established; requires independent experimental profiling.

Quantitative Differentiation Evidence: 2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine Hydrochloride vs. Comparator PDE4 Inhibitors


Physicochemical Property Differentiation: Lipophilicity (LogP) Comparison with Rolipram

The target compound exhibits a significantly higher calculated lipophilicity (LogP = 5.61) compared to the prototypical PDE4 inhibitor rolipram (LogP = 2.95) [1]. This approximately 2.66 log unit difference indicates a roughly 450-fold greater predicted octanol-water partition coefficient, suggesting substantially altered membrane permeability, tissue distribution, and potential CNS penetration characteristics that are not reproduced by rolipram.

Lipophilicity (LogP)
Calculated property
Target: LogP 5.61
Rolipram: LogP 2.95
ΔLogP ≈ 2.66
Supports distinct permeability and tissue distribution context; rolipram-based protocols may not transfer.
Calculated values; confirm experimentally.
Physicochemical profiling Drug-likeness PDE4 inhibitor differentiation

Polar Surface Area Differentiation: PSA Comparison with Rolipram

The target compound possesses a calculated polar surface area (PSA) of 44.48 Ų, which is lower than rolipram's PSA of 47.56 Ų [1]. The reduced PSA, combined with the absence of the hydrogen-bond-donating lactam NH present in rolipram, predicts altered hydrogen bonding capacity that can influence oral absorption, intestinal permeability, and blood-brain barrier transit in a quantitatively distinguishable manner.

Polar Surface Area
Calculated property
Target: PSA 44.48 Ų
Rolipram: PSA 47.56 Ų
ΔPSA ≈ –3.08 Ų
Lower PSA and absence of lactam NH may influence absorption and BBB penetration predictions.
In silico ADME models require compound-specific validation.
ADME prediction Oral absorption PDE4 inhibitor design

PDE4 Inhibitory Potency: Cross-Assay Contextualization Against Rolipram in Guinea Pig Macrophage PDE4 Assay

In vitro enzymatic screening has reported PDE4 inhibitory activity for this compound series in the nanomolar range (IC50 = 12 nM against PDE4 obtained from guinea pig macrophage) [1]. By comparison, R-rolipram exhibits an IC50 of approximately 240 nM in the same biological system under comparable conditions [2]. This represents an approximately 20-fold potency advantage for the target compound in this assay context. However, the available data do not establish whether this represents the racemate or a single enantiomer, and direct head-to-head comparison under identical experimental conditions has not been identified in the literature. Users are advised to confirm activity in their own assay system.

PDE4 Inhibition (guinea pig macrophage)
Cross-study comparable
Reported IC50 ~12 nM (target compound) vs ~240 nM (R-rolipram)
Supports PDE4 inhibition assay context; wider concentration-response window may aid target engagement discrimination.
Stereochemistry not confirmed; verify activity in your assay system.
PDE4 enzymology Anti-inflammatory potency cAMP signaling

Structural Chemotype Differentiation: Phenylbutynyl-Amine Core Versus Pyrrolidinone (Rolipram) - Implications for Isoform Selectivity and SAR

The target compound replaces the pyrrolidin-2-one ring of rolipram with a 4-phenylbut-3-yn-1-amine moiety, creating a distinct chemotype that differentiates it from classical PDE4 inhibitors (rolipram, roflumilast, piclamilast) [1]. This structural variation modifies the hydrogen-bonding pharmacophore: the target compound lacks the lactam carbonyl and NH present in rolipram, instead presenting a primary amine and an internal alkyne. In patent disclosures covering related 3-cyclopentyloxy-4-methoxyphenyl compounds with phenylethynyl substituents, PDE4 inhibitory potency was retained while introducing differential selectivity profiles across PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) relative to rolipram [2][3]. Quantitative selectivity data for the specific target compound across individual PDE4 isoforms are not publicly available; this represents a knowledge gap that users must address experimentally.

Chemotype Differentiation
Class-level inference
4-phenylbut-3-yn-1-amine core vs pyrrolidin-2-one (rolipram); lacks lactam carbonyl/NH, presents primary amine and alkyne.
Enables SAR interrogation beyond classical PDE4 scaffold; isoform selectivity may differ from rolipram.
Quantitative isoform selectivity data not publicly available.
Medicinal chemistry Chemotype differentiation PDE4 isoform selectivity

Synthetic Intermediate Utility: Enantioselective Synthesis of Rolipram Enantiomers and Chiral PDE4 Tool Compounds

The target compound has been demonstrated as a key synthetic intermediate in the enantioselective preparation of (R)- and (S)-rolipram, enabling access to enantiopure PDE4 inhibitors from a common racemic precursor [1]. In published synthetic routes, rac-3-(3-cyclopentyloxy-4-methoxyphenyl)-4-nitrobutyric acid (a close structural precursor) was resolved via diastereoisomeric amide formation, and the target compound's structural framework facilitates further derivatization to yield enantiomerically pure products. This synthetic utility is not replicated by rolipram itself, which is already the final product, nor by roflumilast or piclamilast, which lack the terminal alkyne handle for further functionalization.

Synthetic Intermediate Utility
Supporting evidence
Racemic precursor convertible to (R)- and (S)-rolipram via chiral resolution; terminal alkyne enables further derivatization.
Provides access to enantiopure PDE4 tool compounds and novel alkyne-containing analogs.
Synthetic protocols described in cited literature.
Asymmetric synthesis Chiral resolution PDE4 tool compounds

Optimal Research and Industrial Application Scenarios for 2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine Hydrochloride


PDE4 Inhibitor Structure-Activity Relationship (SAR) Studies Requiring a Non-Lactam Chemotype

Medicinal chemistry teams exploring PDE4 inhibitor SAR beyond the pyrrolidinone scaffold should select this compound as a comparator chemotype. Its 4-phenylbut-3-yn-1-amine core provides a structurally orthogonal data point relative to rolipram, roflumilast, and piclamilast, enabling investigation of how hydrogen-bonding pharmacophore modifications influence PDE4 isoform selectivity and cellular potency. The terminal alkyne also serves as a synthetic handle for further derivatization [1].

Physicochemical Property Benchmarking for CNS-Penetrant PDE4 Inhibitor Design

With a calculated LogP of 5.61 and PSA of 44.48 Ų [1], the target compound occupies a physicochemical space distinct from rolipram (LogP 2.95, PSA 47.56 Ų). This makes it valuable as a reference compound for CNS drug discovery programs seeking to calibrate lipophilicity-driven blood-brain barrier penetration predictions for PDE4-targeted neuroinflammation or cognitive disorder indications.

Enantioselective Synthesis of Chiral PDE4 Pharmacological Tool Compounds

Laboratories requiring enantiomerically pure (R)- or (S)-rolipram for pharmacological studies can utilize the target compound as a racemic synthetic intermediate, following established chiral resolution protocols [1]. This avoids reliance on commercial enantiopure sourcing, which may involve higher cost or limited availability, and provides a reproducible synthetic entry point.

In Vitro PDE4 Enzymatic and Cellular Assay Development with a High-Potency Reference Inhibitor

Based on reported PDE4 inhibitory activity in the low nanomolar range (IC50 approximately 12 nM in guinea pig macrophage PDE4 assay) [1], the target compound may serve as a high-potency reference inhibitor for PDE4 assay development and validation, provided that potency is confirmed in the user's specific assay system and that the stereochemical composition of the test material is controlled.

Application
Selection Property
Validation Focus
PDE4 inhibitor SAR studies beyond lactam chemotype
Non-lactam phenylbutynyl-amine scaffold
PDE4 isoform selectivity and scaffold SAR validation
CNS-penetrant PDE4 inhibitor design benchmarking
Calculated LogP/PSA profile distinct from rolipram
Blood-brain barrier permeability model validation
Enantioselective synthesis of chiral PDE4 tool compounds
Racemic intermediate for (R)-/(S)-rolipram preparation
Chiral purity and enantiomeric excess confirmation
PDE4 enzymatic assay development and validation
Reported nanomolar activity in guinea pig macrophage PDE4 assay
Target engagement and assay linearity verification
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